molecular formula C24H26FN3O2S B2514851 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide CAS No. 862825-98-7

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

Cat. No. B2514851
CAS RN: 862825-98-7
M. Wt: 439.55
InChI Key: BFSYSXWOJKCOQJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopentylamino group, a thioether group, an indole group, and a fluorobenzamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound likely has a complex 3-dimensional structure due to the presence of the cyclic cyclopentyl group and the planar indole and benzamide groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, thioethers can participate in various oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and the aromatic indole and benzene rings could impact its solubility and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The compound you’ve mentioned can serve as an organoboron reagent in SM coupling reactions.

Mechanism:
Applications:

Benzylic Position Reactions

Overview: The benzylic position refers to the carbon adjacent to a benzene ring. Reactions at this position are crucial for modifying aromatic compounds.

Benzylic Halides:

Cycloalkane Naming

Overview: Cycloalkanes are cyclic hydrocarbons with single bonds between adjacent carbon atoms. The compound contains both cyclopentane and cyclobutane rings.

Naming:

Mechanism of Action

    Target of Action

    Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.

    Mode of Action

    The mode of action of indole derivatives can vary widely, but many have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-18-11-9-17(10-12-18)24(30)26-13-14-28-15-22(20-7-3-4-8-21(20)28)31-16-23(29)27-19-5-1-2-6-19/h3-4,7-12,15,19H,1-2,5-6,13-14,16H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSYSXWOJKCOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

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